1-[(2-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a diphenylmethyl group, and a 2-chlorophenylmethanesulfonyl group
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent substitution with the 2-chlorophenylmethanesulfonyl and diphenylmethyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the piperidine ring.
Amidation reactions: to introduce the carboxamide group.
Substitution reactions: to attach the 2-chlorophenylmethanesulfonyl and diphenylmethyl groups.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
2-Chlorophenyl methyl sulfone: This compound shares the 2-chlorophenyl group but lacks the piperidine and carboxamide functionalities.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound features a piperidine ring with a carboxamide group but has different substituents.
The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27ClN2O3S |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
N-benzhydryl-1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27ClN2O3S/c27-24-14-8-7-13-23(24)19-33(31,32)29-17-15-22(16-18-29)26(30)28-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25H,15-19H2,(H,28,30) |
InChI Key |
QBWSDEVJBNXKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.